REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([OH:12])([CH3:11])[CH3:10])=[CH:5][CH:4]=1.C(O)(C)(C)C.[Li].N>C1COCC1>[CH3:1][O:2][C:3]1[CH2:8][CH:7]=[C:6]([C:9]([OH:12])([CH3:10])[CH3:11])[CH2:5][CH:4]=1 |^1:17|
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Name
|
|
Quantity
|
750 g
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Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(C)(C)O
|
Name
|
|
Quantity
|
2001.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
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Name
|
|
Quantity
|
7.5 L
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Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
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Control Type
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UNSPECIFIED
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Setpoint
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-30 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
equipped with an overhead stirrer
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Type
|
CUSTOM
|
Details
|
Gaseous ammonia was bubbled through the reaction mixture for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with a solution of 961 g NH4Cl in 2.7 L water at −20° C
|
Type
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CUSTOM
|
Details
|
The top layer was separated
|
Type
|
CUSTOM
|
Details
|
evaporated on a rotary evaporator at a bath temperature of 30° C. (all these and subsequent operations
|
Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with MTBE (3×1 L)
|
Type
|
CONCENTRATION
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Details
|
The concentrate
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Type
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EXTRACTION
|
Details
|
extract
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness at a bath temperature of 35° C
|
Type
|
ADDITION
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Details
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The crude oily product was mixed with 725 ml Hexane
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
was placed in a freezer at −70° C.
|
Type
|
CUSTOM
|
Details
|
The solid was decanted
|
Type
|
WASH
|
Details
|
rinsed with Hexane
|
Type
|
TEMPERATURE
|
Details
|
pre-cooled to −70° C. (2×100 mL) with decantation after each rinsing
|
Type
|
CUSTOM
|
Details
|
After drying under vacuum at 20° C.
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CCC(=CC1)C(C)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 562 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |